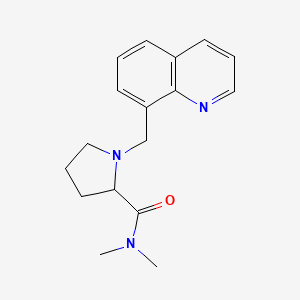
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide, also known as DMQX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. In
作用機序
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The inhibition of the AMPA receptor by N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several biochemical and physiological effects. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can block the induction of LTP, which is important for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also prevent the excitotoxicity that is associated with the overactivation of glutamate receptors, which can lead to neuronal damage and cell death.
実験室実験の利点と制限
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous ligands. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be used to investigate the mechanisms underlying the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor. This can lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
合成法
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with pyrrolidine and dimethylamine. The resulting product is then subjected to further reactions to form N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been used to investigate the involvement of AMPA receptors in the formation of long-term potentiation (LTP), a process that is crucial for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)17(21)15-9-5-11-20(15)12-14-7-3-6-13-8-4-10-18-16(13)14/h3-4,6-8,10,15H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWDKQSRIXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

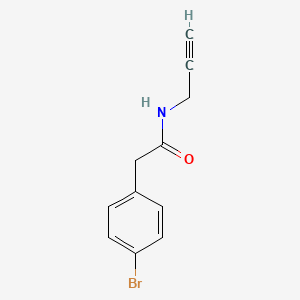

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
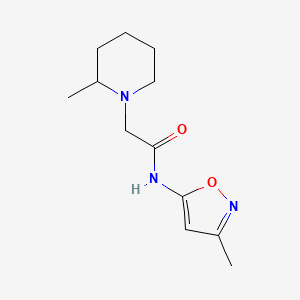

![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
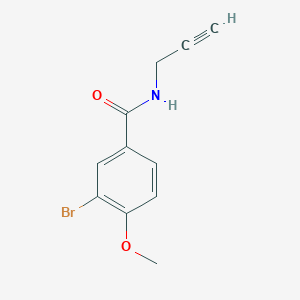
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457558.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
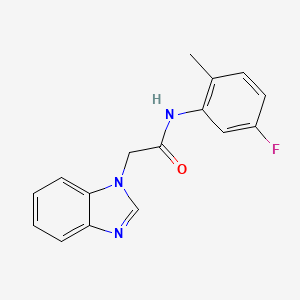
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)